1-Decylpiperazine dihydrochloride

Description

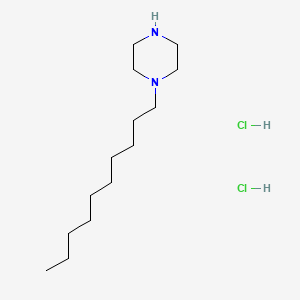

Structure

3D Structure of Parent

Properties

CAS No. |

110027-41-3 |

|---|---|

Molecular Formula |

C14H32Cl2N2 |

Molecular Weight |

299.3 g/mol |

IUPAC Name |

1-decylpiperazine;dihydrochloride |

InChI |

InChI=1S/C14H30N2.2ClH/c1-2-3-4-5-6-7-8-9-12-16-13-10-15-11-14-16;;/h15H,2-14H2,1H3;2*1H |

InChI Key |

FRQPYZCSHYGKFH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCN1CCNCC1.Cl.Cl |

Canonical SMILES |

CCCCCCCCCCN1CCNCC1.Cl.Cl |

Other CAS No. |

110027-41-3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 Decylpiperazine Dihydrochloride

Established Synthetic Pathways for the Core Structure

The construction of the 1-decylpiperazine (B1346260) core structure relies on fundamental reactions in organic chemistry, primarily focusing on the formation of the piperazine (B1678402) ring and the subsequent attachment of the decyl group.

General Synthetic Procedures for Piperazine Derivatives

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, can be synthesized through various methods. organic-chemistry.orgresearchgate.net Common approaches include the cyclization of appropriate linear precursors, such as diamines. mdpi.com For instance, the reaction of a 1,2-diamine with a 1,2-dihaloethane or a related dielectrophile can lead to the formation of the piperazine ring. Another strategy involves the dimerization of aziridines. mdpi.com Furthermore, reductive amination of dicarbonyl compounds with amines can also yield piperazine structures. mdpi.com The choice of method often depends on the desired substitution pattern and the availability of starting materials. nih.gov

A prevalent method for creating substituted piperazines involves the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives. researchgate.net This strategy allows for the introduction of various substituents onto the piperazine scaffold.

Specific Approaches for N-Alkylation (Decyl Moiety Introduction)

The introduction of the decyl group onto the piperazine nitrogen, a process known as N-alkylation, is a key step in the synthesis of 1-decylpiperazine. This is typically achieved through nucleophilic substitution, where piperazine acts as the nucleophile and a decyl halide (e.g., 1-bromodecane (B1670165) or 1-chlorodecane) serves as the electrophile. mdpi.comnih.gov

To control the degree of alkylation and favor mono-alkylation, several strategies can be employed. One common approach is to use a large excess of piperazine relative to the alkylating agent. Another effective method involves the use of a protecting group on one of the piperazine nitrogens. researchgate.net The Boc (tert-butyloxycarbonyl) group is frequently used for this purpose. The mono-Boc protected piperazine can be selectively alkylated at the unprotected nitrogen, followed by the removal of the Boc group to yield the mono-alkylated product. researchgate.net

Reductive amination is another viable method for N-alkylation. mdpi.comnih.gov This involves the reaction of piperazine with decanal (B1670006) in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, to form the N-decylpiperazine. researchgate.net

A simple, high-yield synthesis of N-alkylpiperazines, including N-decylpiperazine, involves the alkylation of N-acetylpiperazine followed by hydrolysis of the acetyl group. researchgate.net

| Alkylation Method | Reagents | Key Features |

| Nucleophilic Substitution | Piperazine, Decyl Halide (e.g., 1-bromodecane) | Can be controlled by stoichiometry or protecting groups. researchgate.net |

| Reductive Amination | Piperazine, Decanal, Reducing Agent (e.g., NaBH(OAc)₃) | Avoids the formation of quaternary ammonium (B1175870) salts. mdpi.comresearchgate.net |

| Alkylation of N-acetylpiperazine | N-acetylpiperazine, Decyl Halide, then Hydrolysis | A straightforward and efficient method. researchgate.net |

Strategies for Structural Modification and Derivatization

Once the 1-decylpiperazine core is synthesized, it can be further modified to explore structure-activity relationships and develop new compounds with desired properties.

Functionalization of the Piperazine Ring System

While N-functionalization is straightforward, C-H functionalization of the piperazine ring presents a greater challenge due to the presence of two nitrogen atoms, which can lead to side reactions or inhibit catalyst activity. mdpi.comnih.gov However, recent advances in photoredox catalysis and transition-metal-catalyzed C-H activation have provided new avenues for the direct functionalization of the piperazine ring's carbon atoms. mdpi.comencyclopedia.pub These methods allow for the introduction of aryl, vinyl, and other functional groups directly onto the carbon skeleton of the piperazine ring. mdpi.comresearchgate.net

For instance, photoredox-catalyzed C-H arylation of N-Boc protected piperazines with 1,4-dicyanobenzenes has been demonstrated. encyclopedia.pub Similarly, photoredox C-H vinylation can be achieved using vinyl sulfones as coupling partners. encyclopedia.pub

Alkyl Chain Modifications and Homologation Studies

Modification of the decyl chain can significantly influence the physicochemical properties of the molecule. Homologation studies, where the length of the alkyl chain is systematically varied (e.g., from butyl to dodecyl), can provide insights into the impact of chain length on biological activity. researchgate.netacs.org Shorter or longer alkyl chains can be introduced using the same N-alkylation strategies described in section 2.1.2, simply by using the corresponding alkyl halide or aldehyde.

Furthermore, the introduction of functional groups or branching within the alkyl chain can also be explored to fine-tune the molecule's properties.

Incorporation of Aromatic and Heterocyclic Moieties

The remaining secondary amine in 1-decylpiperazine provides a convenient handle for introducing a wide variety of aromatic and heterocyclic moieties. This is a common strategy in drug discovery to explore interactions with biological targets. nih.govtandfonline.com

Standard methods for N-arylation, such as the Buchwald-Hartwig amination and the Ullmann condensation, can be employed to couple 1-decylpiperazine with aryl halides or pseudo-halides. mdpi.com These reactions are catalyzed by palladium or copper complexes, respectively. Nucleophilic aromatic substitution (SNAr) is also a viable method when the aromatic ring is sufficiently electron-deficient. mdpi.com

Similarly, various heterocyclic rings can be introduced through N-alkylation with a halo-substituted heterocycle or through coupling reactions. The incorporation of heterocycles like pyrimidine, indole, and benzimidazole (B57391) has been shown to be a valuable strategy in the development of new therapeutic agents. nih.govresearchgate.netresearchgate.net

| Modification Strategy | Reaction Type | Examples of Incorporated Moieties |

| N-Arylation | Buchwald-Hartwig Amination, Ullmann Condensation, SNAr | Phenyl, Substituted Phenyls mdpi.com |

| N-Heteroarylation | Nucleophilic Substitution, Coupling Reactions | Pyrimidinyl, Indolyl, Benzimidazolyl nih.govresearchgate.netresearchgate.net |

| Amide/Urea Formation | Acylation, Reaction with Isocyanates | Benzamides, Phenylureas nih.govnih.gov |

Stereoselective Synthesis Approaches for Chiral Analogs

The introduction of a chiral center into the piperazine ring of 1-decylpiperazine can significantly impact its biological activity and pharmacokinetic profile. Asymmetric synthesis provides a powerful tool for obtaining enantiomerically pure or enriched chiral analogs. General strategies for achieving this often involve the use of chiral starting materials, the application of chiral auxiliaries, or the employment of catalytic asymmetric reactions. researchgate.netyoutube.com

One of the most effective approaches for the synthesis of chiral 2-substituted piperazines begins with readily available α-amino acids, which serve as a chiral pool. rsc.org For instance, a synthetic route can be envisioned where a chiral α-amino acid is converted in a multi-step sequence to an orthogonally bis-protected chiral 1,2-diamine. This intermediate can then undergo a key aza-Michael addition to form the chiral piperazine ring. Subsequent N-alkylation with a decyl group would yield the desired chiral analog of 1-decylpiperazine. This method offers high enantiomeric purity and is scalable. rsc.org

Another prominent strategy involves the catalytic enantioselective synthesis of α-tertiary piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines. rsc.org Palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones has been shown to produce a variety of highly enantioenriched tertiary piperazine-2-ones. nih.gov These can then be deprotected and reduced to the chiral piperazine core, which can be subsequently N-alkylated with a decyl halide to furnish the target chiral 1-decylpiperazine analog.

The use of chiral auxiliaries, such as (R)-(-)-phenylglycinol, has also been reported for the asymmetric synthesis of 2-methylpiperazine. rsc.org This approach involves the condensation of the chiral auxiliary with an appropriate substrate, followed by cyclization and subsequent removal of the auxiliary to yield the chiral piperazine. While effective, this method can be lengthy and may require chromatographic purification.

A summary of potential stereoselective synthesis approaches is presented in Table 1.

Table 1: Overview of Stereoselective Synthesis Approaches for Chiral Piperazine Analogs

| Method | Key Features | Potential Starting Materials | Expected Enantiomeric Excess (ee) |

|---|---|---|---|

| From Chiral α-Amino Acids rsc.org | Scalable, high enantiopurity | L- or D-Alanine, Phenylalanine | >95% |

| Catalytic Asymmetric Allylation rsc.orgnih.gov | Forms α-tertiary centers, high enantioselectivity | N-protected piperazin-2-ones | Up to 99% |

Precision Deuteration Strategies in Analog Design

Precision deuteration, the selective replacement of hydrogen with deuterium (B1214612) at specific molecular positions, is a valuable strategy in medicinal chemistry to modulate metabolic pathways and enhance pharmacokinetic properties. nih.gov For 1-decylpiperazine, deuteration can be targeted at the decyl chain or the piperazine ring.

A direct and efficient method for the α-deuteration of unprotected primary amines involves an organophotocatalytic H/D exchange with deuterium oxide (D₂O). rsc.org This approach is cost-effective and proceeds under mild conditions, making it suitable for late-stage deuteration. For 1-decylpiperazine, this could potentially be applied to the piperazine nitrogens, although selectivity might be a challenge.

A more controlled approach involves the use of deuterated building blocks. For instance, a deuterated decyl halide could be used in the N-alkylation step of a pre-formed piperazine ring. This would precisely place deuterium atoms on the decyl chain. The synthesis of deuterated alkyl chains can be achieved through various methods, including the reduction of corresponding carboxylic acids or esters with a deuterium source like lithium aluminum deuteride.

Photocatalytic methods have emerged as a powerful tool for the deuteration of N-alkyl pharmaceuticals. nih.govresearchgate.net These methods can utilize deuterated water (D₂O) and deuterated alkanols (e.g., CD₃OD) in the presence of a photocatalyst to achieve controlled N-methylation with high deuterium incorporation. nih.gov While this has been demonstrated for smaller alkyl groups, the principles could be adapted for the synthesis of a deuterated decylpiperazine analog, potentially by using a deuterated decyl precursor in a photocatalytic C-N coupling reaction.

A Cu-catalyzed degree-controlled deacylative deuteration offers another sophisticated strategy. This method uses a methylketone as a traceless activating group to achieve selective mono-, di-, or tri-deuteration at specific sites. nih.gov This could be envisioned for the synthesis of a deuterated decyl fragment prior to its attachment to the piperazine ring.

Table 2 summarizes various precision deuteration strategies that could be applied to synthesize analogs of 1-decylpiperazine dihydrochloride (B599025).

Table 2: Precision Deuteration Strategies for 1-Decylpiperazine Analogs

| Strategy | Deuterium Source | Target Position | Key Features |

|---|---|---|---|

| Organophotocatalytic H/D Exchange rsc.org | D₂O | Piperazine N-H (if unprotected) | Mild conditions, direct conversion |

| Deuterated Building Blocks | Deuterated decyl halide | Decyl chain | High positional selectivity |

| Photocatalytic N-Alkylation nih.govresearchgate.net | D₂O, Deuterated alkanols | N-Alkyl chain | Controllable isotope incorporation |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Fundamental Principles of SAR in Relation to 1-Decylpiperazine (B1346260) Dihydrochloride (B599025)

Structure-Activity Relationship (SAR) studies investigate the connection between the chemical structure of a molecule and its biological effects. researchgate.net For piperazine (B1678402) derivatives, SAR studies aim to identify the key structural features and molecular determinants responsible for their pharmacological actions. researchgate.netresearchgate.net The versatile nature of the piperazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, allows for extensive chemical modifications. nih.govnih.gov These modifications can significantly alter a compound's physicochemical properties, such as lipophilicity, solubility, and polarity, which in turn influence its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netnih.gov

The two nitrogen atoms of the piperazine core are key to its function, providing sites for hydrogen bond donors and acceptors and contributing to a large polar surface area. nih.gov These characteristics often lead to improved water solubility and oral bioavailability. nih.gov The biological activity of piperazine derivatives is highly dependent on the substitutions at the 1 and 4 positions of the nitrogen atoms. researchgate.net Even minor changes in the substitution pattern on the piperazine nucleus can lead to significant differences in pharmacological activities. ijrrjournal.com SAR studies have shown that the introduction of specific functional groups can enhance interactions with biological targets, leading to increased potency and a wider spectrum of activity. researchgate.netresearchgate.net

Elucidation of Key Structural Determinants for Biological Activity

The biological profile of 1-Decylpiperazine dihydrochloride is determined by specific structural components, including the length of the N-alkyl chain and the nature of the piperazine core itself.

The length of the N-alkyl chain is a critical determinant of biological activity in piperazine derivatives. In a study of N-alkyl and N-aryl piperazine derivatives, various chain lengths were synthesized and evaluated for their antimicrobial activity. nih.gov Research on other N-alkyl piperazine compounds has demonstrated that increasing the length of the alkyl chain can have varied effects on activity. For instance, in a series of JAK2 inhibitors, an increase in the length of the R1 substituent chain was correlated with a decrease in cell activity. acs.orgacs.org Conversely, modifications with long-chain alkyls in another part of the same study also resulted in reduced cell activity. acs.org

The decyl group in this compound, being a long lipophilic chain, is expected to significantly influence the compound's interaction with biological membranes and target proteins. Lipophilicity can enhance the penetration of bacterial cell membranes, potentially increasing antibacterial efficacy. researchgate.net

| Compound Series | Observation on N-Alkyl Chain Length | Impact on Activity | Reference |

|---|---|---|---|

| JAK2 Inhibitors | Increase in the length of the R1 substituent chain | Decrease in cell activity | acs.orgacs.org |

| JAK2 Inhibitors | Modifications with long-chain alkyls | Reduced cell activity | acs.org |

| CXCR4 Antagonists | Introduction of an N-propyl piperazine side chain | Retained CXCR4 activity and improved metabolic stability | nih.gov |

The piperazine core is a versatile scaffold that can be readily modified to modulate pharmacological activity. nih.gov The introduction of substituents onto the piperazine ring can influence receptor binding specificity and affinity. researchgate.net For example, bulky substituents might hinder binding to a receptor's active site, whereas smaller substituents could enhance these interactions. researchgate.net

In the development of antimycobacterial agents, it was noted that bulky lipophilic moieties attached to the piperazine ring improved activity. mdpi.com Conversely, in a study on antitumor agents, the substitution of halogen atoms on a benzene (B151609) ring attached to a chalcone-piperazine hybrid significantly impacted activity, with fluorine substitution showing the best results. nih.gov Research on inhibitors of Mycobacterium tuberculosis IMPDH established the essential role of the piperazine and isoquinoline (B145761) rings for activity. nih.gov

| Compound Class | Substituent Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| Antimycobacterial Agents | Bulky lipophilic moieties on the piperazine ring | Improved activity | mdpi.com |

| Antitumor Chalcone-Piperazine Hybrids | Halogen substitution on an attached benzene ring | Significant impact on antitumor activity | nih.gov |

| M. tuberculosis IMPDH Inhibitors | Presence of piperazine and isoquinoline rings | Essential for target-selective whole-cell activity | nih.gov |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a profound role in the biological activity of piperazine derivatives. researchgate.net Different enantiomers (non-superimposable mirror images) of a chiral piperazine compound can exhibit distinct pharmacological profiles because biological targets like enzymes and receptors are themselves chiral and can differentiate between stereoisomers. researchgate.netacs.org This stereoselectivity can affect not only the binding affinity to the target but also the absorption, distribution, metabolism, and excretion (ADME) of the drug. acs.org

For certain chiral piperazine derivatives, stereochemical variations in the piperazine ring can lead to stereoselective effects on biological activity. researchgate.net The isolation of a specific stereoisomer may lead to increased desired pharmacological activity and the elimination of unwanted toxic effects. acs.org For instance, in the development of 5-HT7 receptor antagonists, the synthesis of optically pure hydantoin-derived piperazine agents was undertaken to evaluate the biological properties of individual stereoisomers. acs.org This highlights the importance of considering stereochemistry in the design and development of piperazine-based therapeutic agents to optimize their efficacy and safety. researchgate.netacs.org

Application of QSAR Models for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their structural and physicochemical features. researchgate.netmdpi.com This computational approach is instrumental in drug discovery for screening virtual libraries of compounds and prioritizing them for synthesis and testing. nih.gov For piperazine derivatives, QSAR models can be developed to predict various activities by correlating molecular descriptors with observed biological data. researchgate.net

The process involves creating a dataset of compounds with known activities, calculating a range of molecular descriptors for each, and then using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a predictive model. researchgate.netnih.gov

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. nih.gov These descriptors are numerical values that characterize the topology, geometry, or physicochemical properties of a molecule. nih.gov For piperazine derivatives, a wide array of descriptors can be calculated. These can be broadly categorized as:

Constitutional Descriptors: These describe the basic structural properties of the molecule, such as molecular weight and the number of hydrogen bond acceptors/donors. ucsb.edu

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity. nih.gov

Physicochemical Descriptors: Properties like logP (a measure of lipophilicity) and molar refractivity fall into this category. ucsb.edu

Electronic Descriptors: These relate to the electronic structure of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which can be obtained from quantum chemical calculations. ucsb.edu

The selection process for descriptors is critical and often involves statistical methods to identify the most relevant variables and avoid issues like multicollinearity (high correlation between descriptors). kg.ac.rsyoutube.com The goal is to choose a set of descriptors that effectively captures the molecular features responsible for the biological activity being modeled. nih.gov In a QSAR study on piperazine derivatives targeting the ACAT enzyme, various descriptors were used to develop a statistically significant model for predicting inhibitory activity. researchgate.net

| Descriptor Type | Examples | Relevance in QSAR | Reference |

|---|---|---|---|

| Constitutional | Molecular Weight, Number of H-bond acceptors | Describes basic molecular composition and size. | ucsb.edu |

| Topological | Connectivity indices | Encodes information about the 2D structure and branching. | nih.gov |

| Physicochemical | logP, Molar Refractivity, Polarizability | Relates to lipophilicity, size, and electronic distribution. | ucsb.edu |

| Electronic | HOMO/LUMO energies, Dipole moment | Describes reactivity and intermolecular interactions. | ucsb.edu |

Development and Validation of Predictive QSAR Models

The development of predictive Quantitative Structure-Activity Relationship (QSAR) models is a critical step in modern drug discovery, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For piperazine derivatives, QSAR models have been developed to predict their inhibitory activity against various biological targets. longdom.org The process involves the calculation of a wide range of molecular descriptors, which quantify different physicochemical properties of the molecules.

The general workflow for developing a robust QSAR model encompasses several key stages:

Data Set Preparation: A diverse set of molecules with known biological activities is compiled. This set is typically divided into a training set, used for model development, and a test set, used for external validation to assess the model's predictive power. researchgate.net

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset. These descriptors can be categorized as 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), and 3D (e.g., steric, electronic) descriptors.

Variable Selection: From the large pool of calculated descriptors, a subset that is most relevant to the biological activity is selected. This is often achieved using statistical techniques like multiple linear regression (MLR) or partial least squares (PLS) regression. researchgate.net

Model Generation: A mathematical model is then built using the selected descriptors and the biological activity data of the training set.

Model Validation: The generated model undergoes rigorous validation to ensure its statistical significance and predictive ability. researchgate.net Common validation techniques include internal validation (e.g., leave-one-out cross-validation) and external validation using the test set. researchgate.netresearchgate.net

A hypothetical QSAR model development for a series of piperazine derivatives, including 1-Decylpiperazine, might yield the following statistical parameters, indicating a robust and predictive model.

| Parameter | Value | Description |

| r² | 0.85 | The coefficient of determination for the training set, indicating a good fit. |

| q² | 0.78 | The cross-validated correlation coefficient, indicating good internal predictivity. |

| pred_r² | 0.82 | The correlation coefficient for the external test set, indicating high predictive power. |

| F-value | 120.5 | A high F-statistic indicates a statistically significant regression model. |

| RMSE | 0.35 | The Root Mean Square Error, indicating the accuracy of the predictions. |

In a study on piperazine and ketopiperazine derivatives as renin inhibitors, descriptors such as EEig13d (a 3D-MoRSE descriptor), Mor05e (a 3D-MoRSE descriptor), and F06[C-O] (a 2D atom-centered fragment) were identified as playing an important role in the binding to the renin enzyme. longdom.org Such descriptors could hypothetically be relevant for a QSAR model of this compound if it were being investigated for similar targets.

Pharmacophore Modeling and Feature Identification

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model does not represent a real molecule or a real association of functional groups but is an abstract concept that describes the common features of a set of active molecules. nih.gov

The key features of a pharmacophore model typically include:

Hydrogen Bond Acceptors (HBA): Atoms or groups that can accept a hydrogen bond. nih.gov

Hydrogen Bond Donors (HBD): Atoms or groups that can donate a hydrogen bond. nih.gov

Hydrophobic (HYD) or Aromatic (AR) regions: Non-polar regions of the molecule that can engage in hydrophobic or aromatic interactions. frontiersin.org

Positive Ionizable (PI) and Negative Ionizable (NI) features: Groups that are likely to be positively or negatively charged at physiological pH. frontiersin.org

For this compound, a hypothetical pharmacophore model can be proposed based on its chemical structure. The piperazine ring contains two nitrogen atoms which can act as hydrogen bond acceptors and, when protonated, as positive ionizable centers. The long decyl chain provides a significant hydrophobic region.

A potential pharmacophore model for this compound could be hypothesized to contain the following features:

| Pharmacophoric Feature | Potential Structural Moiety in 1-Decylpiperazine |

| Positive Ionizable (PI) | Protonated piperazine nitrogens |

| Hydrogen Bond Acceptor (HBA) | Piperazine nitrogens |

| Hydrophobic (HYD) | Decyl chain |

The development of a pharmacophore model can be either ligand-based, where it is derived from a set of known active molecules, or structure-based, where it is generated from the three-dimensional structure of the biological target in complex with a ligand. nih.govfrontiersin.org Validation of a pharmacophore model is crucial and is often performed by screening a database of known active and inactive compounds to assess its ability to discriminate between them. frontiersin.org The ultimate goal is to use the validated pharmacophore model as a 3D query to screen virtual compound libraries to identify novel and structurally diverse molecules with the desired biological activity. nih.gov

Molecular Interaction Studies: Receptor Binding and Enzyme Inhibition

Investigation of Receptor Binding Affinity and Selectivity

The binding affinity of a ligand to its receptor is a critical determinant of its biological activity. For 1-Decylpiperazine (B1346260) dihydrochloride (B599025), understanding its binding characteristics provides a foundation for its potential pharmacological applications.

The equilibrium dissociation constant (KD) is a fundamental measure of the affinity between a ligand and a receptor. pharmacologycanada.orgwikipedia.org It represents the concentration of a ligand at which 50% of the receptor population is occupied at equilibrium. openeducationalberta.ca A lower KD value signifies a higher binding affinity, meaning the ligand binds more tightly to the receptor. fidabio.comyoutube.com Conversely, a higher KD indicates weaker binding. fidabio.com The KD is the inverse of the association constant (Ka) and is calculated as the ratio of the dissociation rate constant (koff) to the association rate constant (kon). wikipedia.orgexcelleratebio.com

The determination of KD is crucial for understanding the potential potency and selectivity of a compound. nih.gov For instance, a ligand with a low KD for its target receptor and significantly higher KD values for other receptors is considered to be selective. openeducationalberta.ca

Table 1: Hypothetical Equilibrium Dissociation Constants (KD) for 1-Decylpiperazine dihydrochloride at Various Receptors

| Receptor Target | Equilibrium Dissociation Constant (KD) (nM) |

| Receptor A | 15 |

| Receptor B | 250 |

| Receptor C | 800 |

This table presents a hypothetical data set to illustrate the concept.

Beyond the equilibrium state, the kinetics of binding, described by the association rate constant (kon) and the dissociation rate constant (koff), provide a dynamic view of the ligand-receptor interaction. excelleratebio.com The association rate constant (kon), with units of M-1s-1, quantifies how quickly a ligand binds to a receptor. wikipedia.orgnih.gov The dissociation rate constant (koff), with units of s-1, describes the rate at which the ligand-receptor complex breaks apart. wikipedia.orgnih.gov

These kinetic parameters are crucial as they determine the duration of action of a compound. excelleratebio.com A slow koff, indicating a long residence time (1/koff) of the drug at the receptor, can lead to a prolonged therapeutic effect. excelleratebio.comnih.gov The KD is directly related to these rate constants by the equation KD = koff/kon. excelleratebio.comgraphpad.com

Table 2: Hypothetical Kinetic Rate Constants for this compound

| Receptor Target | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) |

| Receptor A | 5 x 107 | 7.5 x 10-1 |

| Receptor B | 2 x 106 | 5 x 10-1 |

This table presents a hypothetical data set to illustrate the concept.

The selectivity of a compound for a specific receptor subtype over others is a key factor in minimizing off-target effects. nih.gov this compound's binding affinity would be assessed across a panel of different receptor subtypes to determine its selectivity profile. For example, a compound like S 15535, a benzodioxopiperazine derivative, has shown high affinity for 5-HT1A receptors with significantly lower affinity for other 5-HT receptor subtypes and other receptor families. nih.gov This high degree of selectivity is a desirable characteristic in drug development.

A comprehensive selectivity profile would involve comparing the KD or inhibitory constant (Ki) values across various receptors. A large ratio between the Ki values for off-target receptors and the target receptor indicates high selectivity.

Table 3: Hypothetical Binding Selectivity Profile of this compound

| Receptor Subtype | Inhibition Constant (Ki) (nM) |

| Target Receptor X | 10 |

| Subtype Y | 1,000 |

| Subtype Z | 5,000 |

This table presents a hypothetical data set to illustrate the concept.

Hydrogen Bonds: These occur between a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and another electronegative atom. libretexts.orgkhanacademy.org They are crucial for the specificity of ligand binding.

Van der Waals Forces: These are weak, short-range interactions arising from temporary fluctuations in electron density around atoms. libretexts.orglibretexts.org

Ionic Interactions: These occur between charged groups on the ligand and the receptor. gatech.edu

Hydrophobic Interactions: These are driven by the tendency of nonpolar surfaces to avoid contact with water, leading to their association in an aqueous environment. wikipedia.org

π-π Interactions: These involve the stacking of aromatic rings. wikipedia.org

Understanding these specific interactions through methods like X-ray crystallography and molecular modeling can guide the optimization of ligand design for improved affinity and selectivity. nih.gov

Enzyme Interaction and Inhibition Kinetics

In addition to receptor binding, this compound may interact with enzymes, potentially leading to their inhibition. The study of enzyme inhibition kinetics provides valuable information about the mechanism of action and the potency of the inhibitor.

The active site of an enzyme is the region where the substrate binds and the catalytic reaction occurs. nih.gov An inhibitor can interact with the active site in several ways. Competitive inhibitors, for instance, bind to the same active site as the natural substrate, thereby preventing the substrate from binding. libretexts.orgnih.gov This type of inhibition can be overcome by increasing the substrate concentration. ucl.ac.uk

The characterization of these interactions involves identifying the specific amino acid residues within the active site that form non-covalent bonds with the inhibitor. nih.gov Techniques such as site-directed mutagenesis can be employed to alter these residues and assess their contribution to the binding of the inhibitor. nih.gov The strength of these interactions determines the inhibitor's potency, often quantified by the inhibitor constant (Ki). ucl.ac.uksigmaaldrich.com

Determination of Inhibitory Potencies (e.g., IC50, Ki)

There is no publicly available data from scientific studies that reports the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of this compound against any specific biological targets. Such values are crucial for quantifying the potency of a compound's inhibitory effect on a particular enzyme or receptor. The determination of these parameters would require specific biochemical or cellular assays that have not been described for this compound in published research.

Mechanistic Studies of Enzyme Inhibition

Due to the absence of primary research on the enzymatic inhibition by this compound, there are no mechanistic studies available. Investigations into whether the compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor have not been reported. Such studies are fundamental to understanding how an inhibitor interacts with an enzyme and its substrate.

Allosteric Modulation Investigations

There is no information in the scientific literature to suggest that this compound has been investigated as a potential allosteric modulator. Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the target's activity. Research to determine if this compound exhibits such properties has not been published.

Computational Chemistry Approaches: Molecular Docking and Dynamics Simulations

Principles and Methodologies of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a cornerstone of structure-based drug design, enabling the rapid screening of large libraries of compounds and providing insights into the molecular basis of ligand-receptor interactions.

Ligand-Receptor Complex Structure Prediction

The primary goal of molecular docking is to predict the three-dimensional structure of the ligand-receptor complex. nih.govmdpi.com This process relies on the principle of molecular complementarity, where the ligand and the receptor's binding site fit together in terms of both shape and chemical properties. mdpi.com The prediction process typically starts with the three-dimensional structures of both the ligand (e.g., 1-Decylpiperazine (B1346260) dihydrochloride) and the receptor protein, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through computational modeling techniques such as homology modeling. mdpi.com The docking algorithm then explores various possible orientations and conformations of the ligand within the receptor's binding pocket to identify the most stable binding mode. nih.gov

Sampling Algorithms and Scoring Functions

The success of a molecular docking simulation hinges on two key components: the sampling algorithm and the scoring function. nih.gov

Sampling algorithms are responsible for generating a diverse range of possible ligand conformations and orientations (poses) within the binding site. nih.gov These algorithms must be efficient enough to explore the vast conformational space of the ligand and, in some cases, the flexibility of the receptor. nih.gov Common sampling techniques include:

Systematic or grid-based searches: These methods systematically explore the translational and rotational degrees of freedom of the ligand.

Stochastic methods: Techniques like Monte Carlo and genetic algorithms introduce random changes to the ligand's position, orientation, and conformation to find low-energy binding modes.

Molecular dynamics-based methods: These simulate the physical movements of the atoms in the system over time to explore different binding poses.

Scoring functions are mathematical models used to estimate the binding affinity for each generated pose. nih.gov They calculate a score that represents the strength of the interaction between the ligand and the receptor. A lower score typically indicates a more favorable binding interaction. Scoring functions can be broadly categorized into:

Force-field-based functions: These use classical mechanics principles to calculate the van der Waals and electrostatic interactions.

Empirical scoring functions: These are derived from experimental binding data and use regression analysis to correlate structural features with binding affinity.

Knowledge-based potentials: These are derived from statistical analysis of known protein-ligand complexes and score poses based on the frequency of observed intermolecular contacts.

Virtual Screening Applications

Molecular docking is a powerful engine for virtual screening, a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov By docking each molecule in the library into the target's binding site and ranking them based on their predicted binding affinity, researchers can prioritize a smaller, more manageable set of compounds for experimental testing. This significantly accelerates the early stages of drug discovery and reduces costs.

Prediction of Binding Modes and Conformations

A critical output of molecular docking is the prediction of the specific binding mode and conformation of a ligand within its target. This information is invaluable for understanding the molecular determinants of binding and for guiding the design of more potent and selective molecules.

Analysis of Ligand Poses within Target Binding Pockets

The analysis of the predicted ligand poses provides a detailed picture of the key interactions that stabilize the ligand-receptor complex. For a molecule like 1-Decylpiperazine dihydrochloride (B599025), this would involve examining:

Hydrogen bonds: The formation of hydrogen bonds between the piperazine (B1678402) nitrogens and polar residues in the binding pocket would be a critical interaction to analyze.

Hydrophobic interactions: The long decyl chain would be expected to engage in significant hydrophobic interactions with nonpolar residues in the binding site.

Electrostatic interactions: The charged piperazine ring (as a dihydrochloride salt) would likely form salt bridges or other favorable electrostatic interactions with charged residues.

By visualizing and analyzing these interactions for the top-ranked poses, researchers can build a hypothesis about the most probable binding mode.

To illustrate the potential interactions, a hypothetical docking study of 1-Decylpiperazine into a generic protein binding pocket is presented in the table below. This table outlines the types of interactions that would be computationally predicted and analyzed.

| Interaction Type | Potential Interacting Residues in Binding Pocket | Part of 1-Decylpiperazine Involved | Predicted Distance (Å) |

| Hydrogen Bond | Aspartate (ASP) | Piperazine Nitrogen (protonated) | 2.8 |

| Hydrogen Bond | Glutamate (GLU) | Piperazine Nitrogen (protonated) | 3.0 |

| Hydrophobic | Leucine (LEU), Valine (VAL), Isoleucine (ILE) | Decyl Chain | 3.5 - 5.0 |

| Electrostatic | Aspartate (ASP), Glutamate (GLU) | Piperazine Ring (cationic) | 3.2 |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Interaction Stability

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the assessment of the stability of ligand-protein complexes and the observation of conformational changes over time. These simulations are particularly useful for understanding how flexible molecules like 1-Decylpiperazine dihydrochloride, with its rotatable decyl chain, adapt to a binding site.

The stability of a ligand-protein complex is a critical factor in determining the ligand's potential efficacy. MD simulations can assess this stability by monitoring key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. In studies of piperazine derivatives, stable RMSD values for the ligand within the binding pocket indicate a stable binding mode. nih.govresearchgate.net

Illustrative Data Table 1: Representative MD Simulation Stability Parameters for a Ligand-Protein Complex

| Parameter | Average Value | Fluctuation | Interpretation |

| Protein Backbone RMSD | 1.5 Å | ± 0.3 Å | The protein maintains a stable overall fold. |

| Ligand RMSD (heavy atoms) | 0.8 Å | ± 0.2 Å | The ligand remains stably bound in the active site. |

| Radius of Gyration (Rg) | 18.2 Å | ± 0.5 Å | The complex maintains a compact structure. |

| Number of H-Bonds | 3-4 | Fluctuating | Key hydrogen bonds are consistently present. |

This table presents illustrative data based on typical findings for stable small molecule-protein complexes in molecular dynamics simulations.

The binding of a ligand to a protein is often not a simple "lock-and-key" mechanism but can involve conformational changes in both the ligand and the protein, a phenomenon known as induced fit. nih.gov MD simulations are well-suited to explore these dynamic changes.

Upon binding of this compound, it is plausible that the flexible decyl chain would adapt its conformation to fit optimally within a hydrophobic channel of the target protein. Simultaneously, the protein's side chains lining this channel might rearrange to accommodate the ligand. Studies on other flexible piperazine derivatives have highlighted the importance of this conformational adaptability for their biological activity. nih.gov MD simulations can track these changes, revealing how the initial binding event can lead to a more stable, energetically favorable complex through mutual conformational adjustments. nih.gov

Integration with Other Computational Methods (e.g., MMGBSA)

To gain a more quantitative understanding of the binding energetics, MD simulation trajectories are often post-processed using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). This method calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvation model. acs.orgacs.org

The MM/GBSA approach can be used to decompose the total binding free energy into contributions from different types of interactions, such as electrostatic, van der Waals, and solvation energies. For this compound, this analysis would likely reveal a significant contribution from the electrostatic interactions of the charged piperazine moiety and a substantial favorable contribution from the van der Waals interactions of the decyl chain. frontiersin.org Comparing the MM/GBSA binding energies of different piperazine derivatives can help in understanding structure-activity relationships and in prioritizing compounds for synthesis and experimental testing. acs.org

Illustrative Data Table 2: Representative MM/GBSA Binding Free Energy Decomposition (kcal/mol)

| Energy Component | Value (kcal/mol) | Contribution |

| ΔE_vdw (van der Waals) | -45.5 | Favorable |

| ΔE_ele (Electrostatic) | -20.8 | Favorable |

| ΔG_polar (Polar Solvation) | +25.2 | Unfavorable |

| ΔG_nonpolar (Nonpolar Solvation) | -5.1 | Favorable |

| ΔG_bind (Total Binding Free Energy) | -46.2 | Overall Favorable Binding |

This table presents illustrative data based on typical MM/GBSA calculations for a small molecule with both charged and hydrophobic moieties binding to a protein.

Preclinical Biological Target Identification and Validation

Methodologies for Target Identification

The identification of a drug's target can be approached through several distinct yet complementary strategies. These methods can be broadly categorized into direct biochemical approaches, genetic interaction profiling, computational inference, and proteome-wide profiling techniques. nih.gov

Direct biochemical methods aim to physically isolate and identify the protein(s) that a small molecule binds to. nih.govAffinity proteomics , a classical and widely used technique, involves immobilizing a derivative of the small molecule of interest onto a solid support, such as agarose (B213101) beads. acs.orgacs.org This "bait" is then used to "fish" for its binding partners from a cell lysate. The captured proteins are subsequently identified using techniques like mass spectrometry. acs.org A significant advancement in this area is the use of quantitative proteomics, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), which enhances the sensitivity and allows for the differentiation of true targets from non-specific binders. acs.org

Chemical proteomics represents a broader category of techniques that utilize chemical probes to study protein function in complex biological systems. researchgate.netwhiterose.ac.uk This can involve activity-based protein profiling (ABPP), where probes containing reactive groups covalently bind to the active sites of specific enzymes, allowing for their subsequent identification. acs.org Another approach within chemical proteomics is the use of photoaffinity labeling, where a photoreactive group on the probe is activated by UV light to form a covalent bond with the target protein. whiterose.ac.uk These methods provide a powerful means to directly identify the cellular targets of a compound. whiterose.ac.uk

Genetic interaction profiling offers an indirect yet powerful approach to target identification. nih.gov The underlying principle is that if a small molecule and a specific gene perturbation (like RNA interference, RNAi) produce the same phenotype, the gene product is a likely target of the molecule. nih.gov This method allows for the parallel screening of large libraries of small molecules and genetic reagents (e.g., siRNA libraries) to identify these functional connections. nih.gov By observing how the knockdown of specific genes affects the cellular response to a compound, researchers can infer the target pathway and, ultimately, the direct binding partner. nih.gov

Computational approaches have become increasingly integral to target identification, leveraging the vast amounts of biological data available. nih.gov One prominent method is the use of gene expression signatures . The Connectivity Map (CMap) is a notable example, comprising a large database of gene expression profiles from human cells treated with various small molecules. nih.govyoutube.com By comparing the gene expression signature induced by a novel compound to the signatures in the CMap, researchers can identify functional connections to other drugs, genes, and diseases, thereby inferring potential targets. nih.gov

Network-based drug discovery is another computational strategy that integrates diverse datasets, including drug-protein and protein-disease networks, to predict potential targets. nih.gov These in silico methods can significantly narrow down the list of potential candidates for experimental validation.

Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique for directly monitoring drug-target engagement in a cellular context. tandfonline.comdanaher.com The principle behind CETSA is that the binding of a ligand (drug) to its target protein increases the protein's thermal stability. researchgate.net In a typical CETSA experiment, cells are treated with the compound and then heated to various temperatures. The soluble fraction of proteins at each temperature is then analyzed. The target protein will exhibit increased stability (i.e., remain soluble at higher temperatures) in the presence of the binding compound. tandfonline.com

When combined with mass spectrometry, this technique, known as Thermal Proteome Profiling (TPP) or MS-CETSA, allows for the unbiased, proteome-wide identification of a compound's targets and off-targets. pelagobio.comresearchgate.netpelagobio.com TPP measures the heat-induced denaturation of thousands of proteins simultaneously, providing a comprehensive view of a drug's interactions within the cell. researchgate.net This label-free approach is particularly valuable as it assesses target engagement in a native, physiologically relevant environment without the need for compound modification. pelagobio.com

Table 1: Comparison of Target Identification Methodologies

| Methodology | Principle | Advantages | Limitations |

| Affinity Proteomics | Immobilized "bait" molecule captures binding partners from cell lysate. acs.orgacs.org | Direct identification of binding partners. nih.gov | Requires chemical modification of the compound; potential for non-specific binding. pelagobio.com |

| Genetic Interaction Profiling | Matching phenotypes from small molecule and genetic perturbations. nih.gov | Does not require compound modification; can identify pathway components. nih.gov | Indirect method; may not identify the direct binding target. |

| Computational Inference | Pattern matching of gene expression signatures or network analysis. nih.gov | High-throughput; can analyze vast datasets. nih.gov | Predictive rather than definitive; requires experimental validation. |

| CETSA/TPP | Ligand binding increases the thermal stability of the target protein. tandfonline.comresearchgate.net | Label-free; measures target engagement in a native cellular context; proteome-wide analysis. pelagobio.comresearchgate.net | May not be suitable for all targets; requires specialized equipment for TPP. |

Application of 1-Decylpiperazine (B1346260) Dihydrochloride (B599025) as a Chemical Probe

The utility of a small molecule in elucidating biological pathways and validating targets is intrinsically linked to its quality as a chemical probe. 1-Decylpiperazine dihydrochloride serves as an example of a compound that can be assessed for its potential as such a tool.

Design Principles for High-Quality Chemical Probes

A high-quality chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein, thereby enabling the study of that protein's role in cellular and organismal contexts. nih.gov The development and use of such probes are governed by a set of key principles to ensure the reliability and reproducibility of the research findings. researchgate.net

The fundamental characteristics of a high-quality chemical probe include:

Potency and Selectivity: The probe should exhibit high affinity for its intended target, typically with a dissociation constant (Kd) or half-maximal inhibitory/effective concentration (IC50/EC50) in the nanomolar range. nih.govpromega.com Crucially, it must also demonstrate high selectivity, meaning it has minimal interaction with other related and unrelated proteins. nih.gov

Cellular Activity: The probe must be able to penetrate cell membranes and engage its target within a cellular environment at a reasonable concentration. researchgate.net

Known Mechanism of Action: A clear understanding of how the probe interacts with its target (e.g., competitive inhibitor, allosteric modulator) is essential for interpreting experimental results. unc.edu

Availability of a Control Compound: An ideal chemical probe is accompanied by a structurally similar but biologically inactive control compound. This helps to distinguish on-target effects from non-specific or off-target effects. nih.gov

Chemical Stability and Solubility: The probe should be stable under experimental conditions and have sufficient solubility to avoid aggregation and other artifacts. researchgate.net

The rigorous application of these principles in the characterization of a compound like this compound is essential to validate its use as a reliable chemical probe for target identification and functional studies.

Use in Target Deconvolution Strategies

Target deconvolution is the process of identifying the specific molecular targets of a bioactive compound. This is a crucial step to move from a compound identified in a phenotypic screen to a target-driven drug discovery program. Various strategies are employed for target deconvolution, including affinity chromatography, expression profiling, and computational approaches. There is currently no available scientific literature that describes the use of this compound in any target deconvolution studies.

Target Engagement Assays

Target engagement assays are designed to confirm that a compound physically interacts with its intended target within a cellular or in vivo environment. Techniques such as the cellular thermal shift assay (CETSA), bioluminescence resonance energy transfer (BRET), and fluorescence resonance energy transfer (FRET) are commonly used. No published data exists demonstrating the application of these or any other target engagement assays to this compound.

Elucidation of Mechanism of Action (MOA)

Understanding a compound's mechanism of action is essential for its development as a therapeutic. This involves detailing the downstream cellular and physiological consequences of the compound binding to its target. The lack of information on the biological target of this compound means that its mechanism of action remains unelucidated in the public scientific record.

In Vitro Pharmacological Model Systems for Target Validation

In vitro models are indispensable tools for validating biological targets and characterizing the pharmacological properties of new chemical entities. These systems range from isolated enzymes and proteins to complex cell-based models.

Biochemical Assays for Direct Target Interaction

Biochemical assays utilize purified proteins or enzymes to directly measure the interaction and effect of a compound on its target. These assays are critical for determining parameters such as binding affinity and enzyme inhibition kinetics. The absence of an identified target for this compound precludes the existence of such specific biochemical assay data in the scientific literature.

Non Human Metabolism Investigations

Metabolic Fate in Preclinical Animal Models

Detailed in vivo studies in preclinical animal models are essential to understand how a compound is processed under physiological conditions. This section would typically describe the absorption, distribution, metabolism, and excretion (ADME) profile of 1-Decylpiperazine (B1346260) dihydrochloride (B599025) in species such as rodents and non-rodents.

Identification of Metabolites and Metabolic Pathways (e.g., Oxidative, Hydrolytic)

The biotransformation of piperazine-containing compounds often involves several key metabolic pathways. Generally, Phase I reactions, such as oxidation, and Phase II reactions, like conjugation, are anticipated. For many arylpiperazine derivatives, N-dealkylation is a significant metabolic route, often mediated by cytochrome P450 (CYP) enzymes, leading to the formation of 1-aryl-piperazine metabolites. nih.gov These metabolites can then undergo further biotransformation, primarily through CYP2D6-dependent oxidation to form hydroxylated products, which are subsequently excreted as conjugates. nih.gov The piperazinyl moiety itself can also be a site of metabolism, potentially undergoing aliphatic hydroxylation. frontiersin.org

However, specific studies identifying the metabolites and detailing the precise oxidative or hydrolytic pathways for 1-Decylpiperazine dihydrochloride in preclinical animal models are not available in the public domain based on the conducted searches.

Characterization of Enzymes Involved in Metabolism (e.g., Cytochrome P450s, Hydrolases)

The primary enzymes responsible for the metabolism of many drugs are the cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the liver. nih.gov For piperazine (B1678402) derivatives, CYP3A4 is often involved in the initial N-dealkylation step, while CYP2D6 plays a role in the subsequent oxidation of the resulting metabolites. nih.gov Other CYP isoforms, such as CYP1A2 and CYP2C19, have also been implicated in the metabolism of certain piperazine-containing drugs. nih.gov

Despite the general understanding of piperazine metabolism, specific enzymatic characterization for this compound is not documented in the available literature.

In Vitro Metabolism Studies in Non-Human Biological Matrices

In vitro metabolism studies, often utilizing liver microsomes or hepatocytes, are crucial for elucidating metabolic pathways and assessing a compound's metabolic stability in a controlled environment.

Hepatic Clearance Assessments

Hepatic clearance is a measure of the efficiency of the liver in removing a drug from the bloodstream. In vitro assays using liver microsomes or hepatocytes from different species can provide an estimate of a compound's intrinsic clearance. These studies typically involve incubating the compound with the biological matrix and measuring the rate of its disappearance over time.

Data from in vitro hepatic clearance assessments for this compound in non-human biological matrices are not available in the reviewed literature.

Species-Specific Metabolic Differences

Metabolic pathways can vary significantly between different animal species and humans. Therefore, understanding these differences is vital for extrapolating preclinical data to predict human pharmacokinetics. In vitro studies comparing the metabolism of a compound in liver preparations from various species (e.g., rat, mouse, dog, monkey) are commonly performed. For some piperazine-containing compounds, species-dependent differences in metabolism have been observed. frontiersin.org

However, specific comparative metabolic studies for this compound across different non-human species have not been reported in the available scientific literature.

Future Research Directions and Emerging Applications

Development of Next-Generation Piperazine (B1678402) Derivatives

The development of new bioactive compounds is a continuous effort in scientific research. researchgate.net The piperazine ring is a flexible core structure that is ideal for the design and synthesis of novel molecules. researchgate.net Future research will likely focus on creating next-generation derivatives of 1-Decylpiperazine (B1346260) dihydrochloride (B599025) by modifying its chemical structure to enhance efficacy, selectivity, and pharmacokinetic properties. The introduction of different functional groups to the piperazine core can lead to compounds with improved biological activity. researchgate.net For instance, structural modifications such as adding electron-withdrawing groups have been shown to boost the antibacterial activity of some piperazine derivatives. benthamdirect.com

One promising area is the development of derivatives with enhanced safety and efficacy profiles for specific applications, such as radioprotection. nih.gov Research on 1-(2-hydroxyethyl)piperazine derivatives has yielded compounds with significant radioprotective effects and lower toxicity compared to existing agents. nih.gov Similarly, modifying the decyl chain or the piperazine ring of 1-Decylpiperazine dihydrochloride could lead to new chemical entities with optimized properties for various therapeutic areas. The goal is to design molecules with a high affinity for their biological targets while maintaining a favorable balance of pharmacodynamic and pharmacokinetic profiles. nih.gov

Novel Therapeutic Target Exploration

The piperazine scaffold is a privileged structure found in compounds targeting a wide array of diseases, including cancer, neurodegenerative disorders, and infectious diseases. researchgate.netrsc.org A key future direction for this compound will be the exploration of novel therapeutic targets. The versatility of the piperazine moiety allows it to interact with a diverse range of biological molecules. mdpi.com

In the context of Alzheimer's disease, for example, novel piperazine-based compounds are being developed to target both amyloid-β and tau, the proteins that form the characteristic plaques and tangles in the brain. nih.gov Other research has identified piperazine derivatives as potential TRPC6 channel agonists, which may offer neuroprotective effects. elsevierpure.com In oncology, arylpiperazines are being investigated for their ability to interact with various molecular targets implicated in cancer, such as tubulin and receptor tyrosine kinases like ROR1. mdpi.comacs.org Furthermore, piperazine derivatives have been studied as antagonists for histamine (B1213489) H3 and sigma-1 receptors, which could lead to new treatments for neuropathic pain. acs.org Investigating the activity of this compound against these and other emerging targets could uncover new therapeutic applications.

Advanced Computational Modeling for Mechanism Elucidation

Understanding how a drug molecule interacts with its target is fundamental to rational drug design. Advanced computational modeling techniques, such as molecular docking and molecular dynamics simulations, are becoming indispensable tools for elucidating the mechanisms of action of piperazine derivatives. nih.govresearchgate.net These methods allow researchers to predict and analyze the binding modes of ligands within the active sites of proteins. nih.gov

For instance, molecular docking has been used to study the interactions of piperazine derivatives with microbial enzymes, the active-site gorge of acetylcholinesterase, and sigma receptors. benthamdirect.comnih.govnih.gov These computational studies provide valuable insights that can guide the synthesis of more potent and selective inhibitors. benthamdirect.com By creating a computational workflow, researchers can streamline the analysis of experimental data and decipher the binding modes of promising compounds. nih.gov Applying these advanced computational models to this compound would be a crucial step in identifying its potential molecular targets and understanding the structural basis for its activity, thereby accelerating the design of optimized derivatives.

Integration with High-Throughput Screening and Omics Technologies

Modern drug discovery heavily relies on the integration of high-throughput screening (HTS) and "omics" technologies to rapidly identify and characterize new drug candidates. nih.govnih.gov HTS allows for the rapid testing of large compound libraries against specific biological targets. nih.gov Academic and commercial institutions maintain extensive libraries, some containing hundreds of thousands of diverse, drug-like molecules, which can be screened to identify initial "hits". stanford.edu Screening this compound and its future derivatives using HTS against a wide panel of targets could quickly reveal novel biological activities.

Following initial screening, omics technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive understanding of a compound's biological effects. nih.gov These technologies can reveal how a molecule affects gene expression, protein levels, and metabolic pathways within a cell or organism. nih.gov This holistic view is crucial for identifying the mechanism of action, discovering biomarkers for efficacy, and assessing potential off-target effects. Integrating HTS and omics data will be essential in fully characterizing the therapeutic potential of next-generation piperazine derivatives, including those derived from this compound, and advancing them through the drug development pipeline.

Q & A

Basic: What are the common synthetic routes for preparing 1-Decylpiperazine dihydrochloride, and what reaction conditions optimize yield?

Methodological Answer:

this compound is typically synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting piperazine with 1-decyl halides (e.g., 1-bromodecane) in polar aprotic solvents like dichloromethane or ethanol, with a base (e.g., sodium hydroxide) to deprotonate piperazine and drive the reaction . Key considerations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.